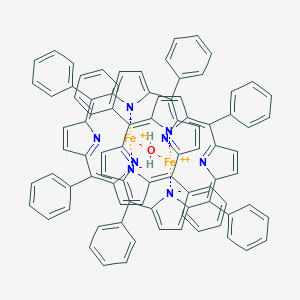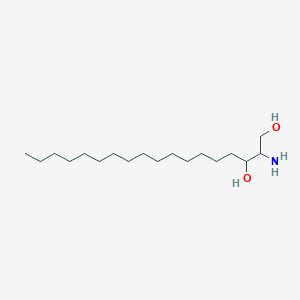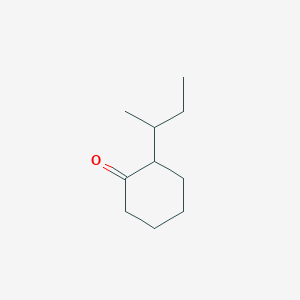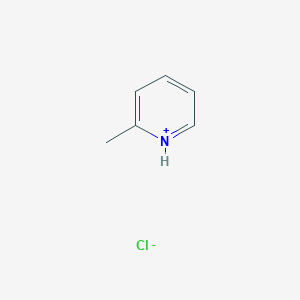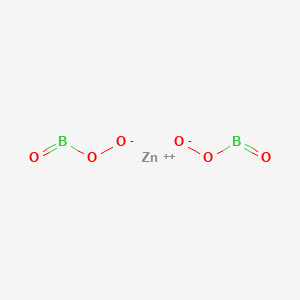
Zinc perborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc perborate is a white crystalline powder with the chemical formula Zn(B2O4)2. It is a compound of zinc and perborate, which is a salt of boric acid and hydrogen peroxide. Zinc perborate has gained significant attention in the scientific community due to its various applications in different fields.
Mécanisme D'action
The mechanism of action of zinc perborate is not fully understood. However, it is believed that it releases hydrogen peroxide, which is a potent oxidizing agent that can damage the cell membrane and DNA of microorganisms. Zinc ions may also play a role in the antimicrobial activity of zinc perborate.
Effets Biochimiques Et Physiologiques
Zinc perborate has been shown to have low toxicity and is not harmful to human cells. It has been found to be biocompatible with various tissues, including skin, oral mucosa, and bone. Zinc perborate has also been investigated for its potential application in wound healing and bone regeneration due to its ability to stimulate cell proliferation and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
Zinc perborate has several advantages for lab experiments, including its low toxicity, biocompatibility, and antimicrobial properties. However, its solubility in water is limited, which can make it difficult to use in aqueous solutions. It is also sensitive to high temperatures and humidity, which can affect its stability.
Orientations Futures
There are several future directions for the study of zinc perborate. One area of research is the development of new synthesis methods to improve the purity and yield of the product. Another area of research is the investigation of the antimicrobial properties of zinc perborate against specific microorganisms, including antibiotic-resistant strains. The potential application of zinc perborate in medical devices, such as implants and catheters, is also an area of interest. Furthermore, the use of zinc perborate in combination with other antimicrobial agents may enhance its efficacy and broaden its application.
Conclusion
Zinc perborate is a promising compound with various applications in different fields. Its antimicrobial properties, low toxicity, and biocompatibility make it an attractive candidate for use in medical devices, wound healing, and bone regeneration. Further research is needed to fully understand the mechanism of action of zinc perborate and to explore its potential applications in different areas.
Méthodes De Synthèse
Zinc perborate can be synthesized by reacting zinc oxide or zinc hydroxide with hydrogen peroxide and boric acid. The reaction takes place at a temperature of around 70°C, and the resulting product is filtered, washed, and dried. The purity of the product can be improved by recrystallization.
Applications De Recherche Scientifique
Zinc perborate has been extensively studied for its antimicrobial properties. It has been found to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. Zinc perborate has also been investigated for its potential application in dental materials, such as fillings and coatings, due to its antimicrobial properties.
Propriétés
Numéro CAS |
10380-06-0 |
|---|---|
Nom du produit |
Zinc perborate |
Formule moléculaire |
B2O6Zn |
Poids moléculaire |
183.0084 |
Nom IUPAC |
zinc;oxidooxy(oxo)borane |
InChI |
InChI=1S/2BHO3.Zn/c2*2-1-4-3;/h2*3H;/q;;+2/p-2 |
Clé InChI |
PLVWNARVBMHCST-UHFFFAOYSA-L |
SMILES |
B(=O)O[O-].B(=O)O[O-].[Zn+2] |
SMILES canonique |
B(=O)O[O-].B(=O)O[O-].[Zn+2] |
Autres numéros CAS |
10380-06-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



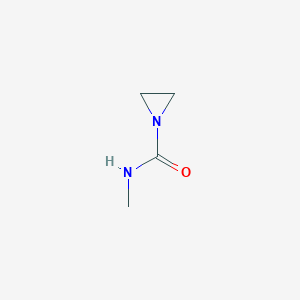
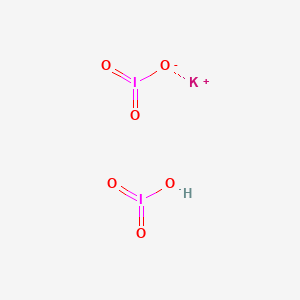
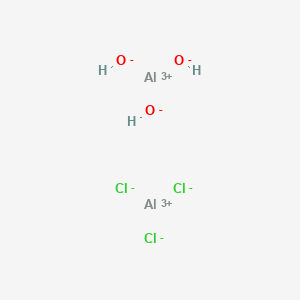
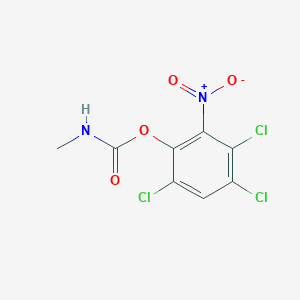
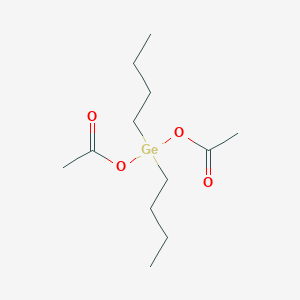
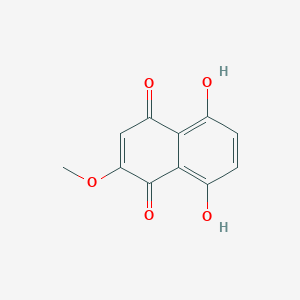

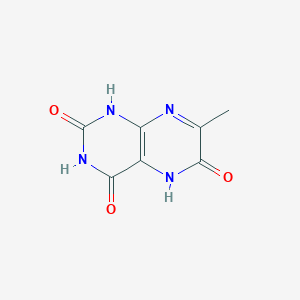
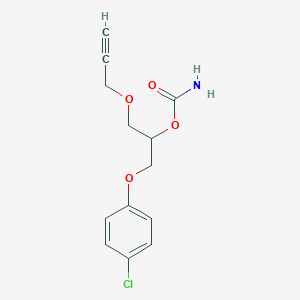
![2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B81708.png)
